Home > Products > Screening Compounds P70792 > 3-(1-(4-morpholinobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one
3-(1-(4-morpholinobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one - 2034462-91-2

3-(1-(4-morpholinobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one

Catalog Number: EVT-3150238
CAS Number: 2034462-91-2
Molecular Formula: C24H26N4O3
Molecular Weight: 418.497
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-ones

  • Compound Description: This series of compounds was initially designed as potential acetylcholine esterase (AChE) inhibitors []. While they showed moderate AChE inhibition, they exhibited good cytotoxicity against various human cancer cell lines, including SW620 (colon), PC-3 (prostate), and NCI-H23 (lung) []. One compound in particular showed significant induction of early apoptosis and cell cycle arrest at the G2/M phase in SW620 cells [].

N-(1-Benzylpiperidin-4-yl)quinazolin-4-amines

  • Compound Description: This series demonstrated significant AChE inhibitory activity, with two compounds displaying 87% relative inhibition compared to donepezil []. They also exhibited significant DPPH scavenging effects, indicating antioxidant potential [].

2-(Alkylthio)-3-(Naphthalen-1-yl)Quinazolin-4(3H)-Ones

  • Compound Description: This series of compounds was synthesized under greener reaction conditions using ultrasonic irradiation []. The study explored the effect of S-alkylation on the electronic and thermal properties of the compounds, as well as their potential as VEGFR-2 inhibitors through molecular docking studies [].
Classification
  • Chemical Class: Quinazolinone derivatives
  • Molecular Formula: C₁₈H₂₃N₃O₂
  • Molecular Weight: 313.40 g/mol
Synthesis Analysis

The synthesis of 3-(1-(4-morpholinobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multi-step reactions, combining various organic synthesis techniques. The following general steps outline the synthetic route:

  1. Formation of Quinazolinone Core:
    • The initial step often involves the cyclization of anthranilic acid and an appropriate aryl amine under acidic conditions to form the quinazolinone structure.
    • For example, the reaction may proceed through the condensation of anthranilic acid with acetic anhydride to form an intermediate that subsequently cyclizes to yield the quinazolinone.
  2. Piperidine and Morpholine Attachment:
    • The piperidine ring can be introduced via nucleophilic substitution reactions where a suitable piperidine derivative reacts with an activated quinazolinone.
    • The morpholine moiety is typically attached through a similar nucleophilic approach, where a morpholine derivative reacts with a benzoyl chloride or an equivalent electrophile.
  3. Final Modifications:
    • The final compound may require purification through recrystallization or chromatography to achieve the desired purity and yield.

Technical Parameters

  • Reaction temperatures typically range from room temperature to reflux conditions depending on the specific reagents used.
  • Yields can vary significantly based on reaction conditions but are often optimized through experimentation.
Molecular Structure Analysis

The molecular structure of 3-(1-(4-morpholinobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one features several key components:

  • Quinazolinone Core: Characterized by a fused benzene and pyrimidine ring system.
  • Piperidine Ring: A six-membered saturated ring containing one nitrogen atom.
  • Morpholine Moiety: A six-membered ring containing both oxygen and nitrogen atoms.

Structural Data

  • Bond Angles and Lengths: Detailed computational studies using methods such as density functional theory can provide insights into bond lengths and angles, which are crucial for understanding reactivity.
  • Conformational Analysis: The compound may exhibit multiple conformations due to the flexibility of the piperidine and morpholine rings.
Chemical Reactions Analysis

The chemical reactivity of 3-(1-(4-morpholinobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one can be explored through various reactions:

  1. Nucleophilic Substitution: The presence of electron-withdrawing groups in the quinazolinone can enhance nucleophilicity at specific positions, making it susceptible to further substitutions.
  2. Reactions with Electrophiles: The amino groups in the piperidine or morpholine can react with electrophiles, leading to functionalization that may enhance biological activity.
  3. Hydrolysis and Decomposition: Under acidic or basic conditions, the compound may undergo hydrolysis, particularly at the carbonyl group, affecting its stability.

Technical Parameters

  • Reaction conditions (pH, temperature) significantly influence product formation and stability.
Mechanism of Action

The mechanism of action for compounds like 3-(1-(4-morpholinobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one is often linked to their ability to interact with specific biological targets:

  1. Enzyme Inhibition: Quinazolinones are known inhibitors of various enzymes such as kinases or proteases. This compound may inhibit specific pathways involved in cell proliferation or survival.
  2. Receptor Binding: The morpholine and piperidine groups could facilitate binding to receptors in the central nervous system or other tissues, modulating physiological responses.

Relevant Data

Experimental studies using techniques like molecular docking can elucidate binding affinities and interactions with target proteins.

Physical and Chemical Properties Analysis

The physical properties of 3-(1-(4-morpholinobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one include:

  • Melting Point: Typically determined through differential scanning calorimetry or capillary methods.
  • Solubility: Solubility in various solvents (e.g., water, ethanol) is crucial for determining formulation strategies for pharmaceutical applications.

Chemical Properties

The compound exhibits stability under neutral pH but may degrade under extreme acidic or basic conditions.

Applications

The applications of 3-(1-(4-morpholinobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one span several fields:

  1. Pharmaceutical Development: Due to its potential biological activity, it can be explored as a lead compound in drug discovery targeting diseases such as cancer or neurodegenerative disorders.
  2. Biochemical Research: It serves as a tool compound for studying enzyme inhibition mechanisms or receptor interactions in cellular models.

Scientific Applications

Research studies may focus on synthesizing derivatives to optimize pharmacological profiles or investigating mechanisms using cell-based assays.

Introduction to Quinazolin-4(3H)-one Derivatives in Drug Discovery

Structural Significance of Quinazolin-4(3H)-one as a Privileged Scaffold

Quinazolin-4(3H)-one represents a privileged heterocyclic scaffold in medicinal chemistry due to its versatile pharmacological profile and synthetic adaptability. This bicyclic framework consists of a fused benzene ring and a pyrimidin-4(3H)-one moiety, which provides multiple sites for structural modification while maintaining optimal spatial geometry for target engagement. The core’s planar structure facilitates π-π stacking interactions with biological targets, while the N3 and C2 positions serve as anchor points for functional group appendages that modulate target selectivity and potency [1] [9].

The compound 3-(1-(4-morpholinobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one (C₂₄H₂₆N₄O₃, MW 418.5 g/mol) exemplifies strategic exploitation of this scaffold. Its quinazolinone core connects to a piperidin-3-yl group at N3, introducing a three-dimensional conformational flexibility that enhances binding to diverse enzyme pockets. The terminal 4-morpholinobenzoyl unit further extends the molecule’s reach into hydrophobic domains of kinases, as confirmed by molecular docking studies [1] [5]. Key structural advantages include:

  • Hydrogen-Bonding Capacity: The lactam carbonyl (O=C4) and N1 positions act as hydrogen-bond acceptors, while the piperidine N-H serves as a donor, enabling interactions with residues in ATP-binding sites [5].
  • Electron-Density Distribution: The electron-rich quinazolinone ring supports cation-π interactions with lysine/arginine residues, critical for kinase inhibition [9].
  • Synthetic Accessibility: Metal-free oxidative protocols enable efficient synthesis from o-aminobenzamides and styrenes, accommodating diverse substituents at C2 and N3 [9].

Table 1: Structural Features and Predicted Properties of Quinazolin-4(3H)-one Derivatives

Structural FeatureRole in BioactivityExample in Target Compound
Quinazolin-4(3H)-one coreπ-π stacking with hydrophobic pocketsBicyclic ring system
Piperidin-3-yl linkerConformational flexibility and H-bond donationN-H group in piperidine
4-Morpholinobenzoyl unitSolubility enhancement and kinase bindingMorpholine oxygen as H-bond acceptor
C2 SubstitutionModulation of electronic properties and target affinityUnsubstituted (H) in prototype

Role of Morpholinobenzoyl-Piperidine Hybridization in Kinase-Targeted Therapeutics

The integration of a 4-morpholinobenzoyl moiety with a piperidine linker exemplifies rational molecular hybridization for kinase inhibition. Morpholine’s oxygen atom enhances water solubility and membrane permeability, addressing a key limitation of purely aromatic scaffolds. Computational studies reveal that the morpholine ring forms critical hydrogen bonds with kinase hinge regions (e.g., VAL2240 in mTOR), while the benzoyl group engages in hydrophobic interactions with non-polar residues [3] [6].

In 3-(1-(4-morpholinobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one, the piperidine spacer acts as a conformational regulator:

  • Stereoelectronic Effects: The chair-boat transition of piperidine allows adaptive binding to structurally diverse kinases.
  • Distance Optimization: A 1–2 carbon chain between piperidine and morpholinobenzoyl optimizes orientation for deep pocket penetration, as validated in tetrahydroquinoline-based mTOR inhibitors [3].
  • Amide Linker Stability: The benzoyl-piperidine amide bond resists enzymatic hydrolysis, improving metabolic stability over ester-containing analogues [1].

Kinase profiling indicates dual targeting potential:

  • mTOR Inhibition: Morpholine derivatives stabilize the "DFG-out" kinase conformation, blocking ATP binding. Compound 10e (a THQ derivative) showed IC₅₀ = 0.033 µM against A549 lung cancer cells via this mechanism [3].
  • PARP/BRD4 Co-Inhibition: Quinazolinones with morpholine-containing side chains exhibit synergistic modulation of DNA repair and epigenetic pathways in breast cancer models [4].

Table 2: Impact of Morpholine Hybridization on Pharmacokinetic Parameters

ParameterMorpholine-Containing DerivativesNon-Morpholine AnaloguesSignificance
Predicted LogP2.83.5–4.2Balanced lipophilicity
H-Bond Acceptors52–3Enhanced solubility
CYP3A4 Oxidation SitesMorpholine/piperidine ringsAromatic rings onlyTunable metabolic stability
Plasma Protein Binding~89%>95%Improved free fraction

The trifluoromethyl-morpholine combination in related compounds (e.g., THQ derivative 10e) demonstrated 10-fold selectivity for cancer cells over normal fibroblasts, underscoring the therapeutic index advantage of this hybridization strategy [3]. Molecular dynamics simulations confirm stable binding over 100 ns, with root-mean-square deviation (RMSD) values <2.0 Å, indicating minimal complex distortion [3].

Properties

CAS Number

2034462-91-2

Product Name

3-(1-(4-morpholinobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one

IUPAC Name

3-[1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]quinazolin-4-one

Molecular Formula

C24H26N4O3

Molecular Weight

418.497

InChI

InChI=1S/C24H26N4O3/c29-23(18-7-9-19(10-8-18)26-12-14-31-15-13-26)27-11-3-4-20(16-27)28-17-25-22-6-2-1-5-21(22)24(28)30/h1-2,5-10,17,20H,3-4,11-16H2

InChI Key

ITTPWIIADJDAAP-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)N4C=NC5=CC=CC=C5C4=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.